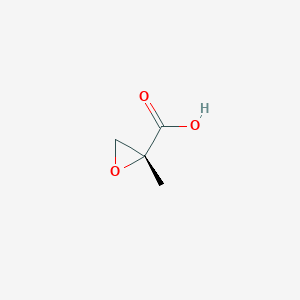

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

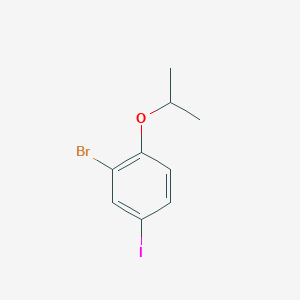

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol, also known as DFPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFPE is a chiral molecule that has two enantiomers, (S)-DFPE and (R)-DFPE, with (S)-DFPE being the biologically active form.

Aplicaciones Científicas De Investigación

Microwave Assisted Fluorination

A microwave (MW) assisted fluorination technique has been developed for the fluorination of 1-arylethanones, including compounds similar to (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol. This method utilizes Selectfluor™, leading to a reduction in reaction time and reagent consumption, demonstrating a more efficient synthesis pathway for fluorinated compounds (Thvedt et al., 2009).

Synthesis of Voriconazole

The synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent, involves the addition of a metalloethyl derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process highlights the importance of the stereochemistry, which is similar to the compound of interest, showcasing the application in pharmaceutical synthesis (Butters et al., 2001).

Intramolecular Hydrogen Bonding in Fluoroethanols

Studies on 2-fluoroethanol show a strong preference for the gauche conformation due to intramolecular hydrogen bonding. This research provides insight into the behavior of fluoroethanols, which may be relevant for understanding the properties and reactivity of this compound (Griffith & Roberts, 1974).

Synthesis and Anticancer Activity

Compounds similar to this compound have been synthesized and shown to possess anticancer activity. Specifically, certain difluorophenyl compounds demonstrated higher cytotoxicity than reference drugs, indicating the potential for these fluorinated compounds in cancer treatment (Yamali et al., 2017).

Fluorinated Compounds in Photochromic Applications

Research into fluorinated diphenylpolyenes, including those with difluorophenyl groups, has explored their crystal structures and emission properties. This work illustrates the application of fluorinated compounds in developing materials with specific optical properties (Sonoda et al., 2007).

Stabilization of Photochromic Compounds

Fluoroalcohols, including 2-fluoroethanol, have been found to stabilize the colored merocyanine forms of photochromic compounds, demonstrating their utility in materials science for developing advanced optical materials (Suzuki et al., 1998).

Propiedades

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKXNTSGRRTPQV-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2818814.png)

![Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2818817.png)

![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)

![2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone](/img/structure/B2818825.png)

![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)